Faah/magl-IN-1
Description
FAAH/MAGL-IN-1 (compound SIH 3) is a dual inhibitor targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), two key enzymes in the endocannabinoid system. FAAH degrades anandamide (AEA), an endogenous cannabinoid receptor agonist, while MAGL hydrolyzes 2-arachidonoylglycerol (2-AG).
This compound exhibits potent inhibitory activity with IC50 values of 31 nM (FAAH) and 29 nM (MAGL), demonstrating balanced dual-target efficacy . Its nanomolar potency distinguishes it from many natural and synthetic inhibitors, positioning it as a promising lead compound for preclinical research, particularly in neuropathic pain models .
Properties
Molecular Formula |
C15H9Cl2N3O3 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-chloro-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]-6-hydroxybenzamide |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-7-4-5-8-10(6-7)18-15(23)13(8)19-20-14(22)12-9(17)2-1-3-11(12)21/h1-6,18,21,23H |
InChI Key |
YDJVNCBETAXXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N=NC2=C(NC3=C2C=CC(=C3)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Faah/magl-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures . The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Faah/magl-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their pharmacological activity to identify the most potent and selective inhibitors .
Scientific Research Applications
Faah/magl-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the endocannabinoid system and its role in various physiological processes . In biology and medicine, this compound is investigated for its potential therapeutic effects in conditions such as pain, inflammation, neurodegenerative diseases, and obesity . In the industry, it is explored for its potential use in developing new drugs and therapeutic agents .
Mechanism of Action
Faah/magl-IN-1 exerts its effects by inhibiting the activity of FAAH and MAGL, the enzymes responsible for the degradation of endocannabinoids . By inhibiting these enzymes, this compound increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol . These endocannabinoids then activate cannabinoid receptors, leading to various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection . The molecular targets and pathways involved in these effects include the cannabinoid receptors CB1 and CB2, as well as other signaling pathways related to pain and inflammation .
Comparison with Similar Compounds
Dual FAAH/MAGL Inhibitors
Table 1: Dual FAAH/MAGL Inhibitors
Key Findings :
Selective FAAH Inhibitors
Table 2: Selective FAAH Inhibitors
*Sulfonyl fluoride 21d inhibits rat FAAH (IC50 ≈ 100 nM) and human FAAH (IC50 ≈ 200 nM) .
Key Findings :
- This compound’s FAAH inhibition is 10–30× more potent than Biochanin-A, a natural flavonoid .
Selective MAGL Inhibitors
Table 3: Selective MAGL Inhibitors
Key Findings :
- MAGL-IN-9 is 10× more potent against MAGL than this compound but lacks FAAH inhibition, limiting its utility in dual-target applications .
Research Implications and Challenges
- Species Variability : Rat and human FAAH share 84% sequence identity, but inhibitors like sulfonyl fluoride 21d show species-dependent potency shifts . This compound’s cross-species efficacy remains unconfirmed but is critical for translational research.
- Therapeutic Trade-offs : Dual inhibitors like this compound may avoid the compensatory enzymatic upregulation seen with single-target agents but require careful selectivity profiling to minimize off-target effects .
- Structural Insights : Co-crystallization studies with humanized FAAH (e.g., PF-750) provide templates for optimizing this compound’s binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
